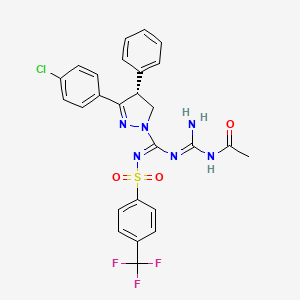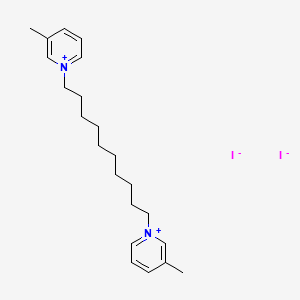
bPiDI
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-decane-1,10-diyl-bis-3-picolinium diiodide involves the reaction of decane-1,10-diyl bis(3-picolinium) with iodine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N-decane-1,10-diyl-bis-3-picolinium diiodide are not extensively documented, the compound is generally produced in research laboratories for scientific studies. The process involves precise control of reaction conditions to achieve high purity and yield .
化学反应分析
Types of Reactions
N,N-decane-1,10-diyl-bis-3-picolinium diiodide primarily undergoes substitution reactions due to the presence of its picolinium groups. It can also participate in complexation reactions with various ligands .
Common Reagents and Conditions
Common reagents used in the reactions involving N,N-decane-1,10-diyl-bis-3-picolinium diiodide include iodine, solvents like dimethyl sulfoxide (DMSO), and other organic solvents. The reactions are typically carried out under ambient or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of N,N-decane-1,10-diyl-bis-3-picolinium diiodide depend on the specific reagents and conditions used. For instance, its reaction with iodine results in the formation of the diiodide salt .
科学研究应用
作用机制
N,N-decane-1,10-diyl-bis-3-picolinium diiodide exerts its effects by selectively binding to and antagonizing α6β2 nicotinic acetylcholine receptors. This interaction inhibits nicotine-evoked dopamine release, thereby reducing the reinforcing effects of nicotine. The compound’s mechanism involves allosteric inhibition, where it binds to a site distinct from the active site on the receptor .
相似化合物的比较
Similar Compounds
N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB): Another α6β2 nicotinic receptor antagonist with similar properties but higher toxicity.
Uniqueness
N,N-decane-1,10-diyl-bis-3-picolinium diiodide stands out due to its selective antagonism of α6β2 nicotinic receptors and its potential as a therapeutic agent for nicotine addiction. Its lower toxicity compared to similar compounds like N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide makes it a more viable candidate for further development .
属性
分子式 |
C22H34I2N2 |
|---|---|
分子量 |
580.3 g/mol |
IUPAC 名称 |
3-methyl-1-[10-(3-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C22H34N2.2HI/c1-21-13-11-17-23(19-21)15-9-7-5-3-4-6-8-10-16-24-18-12-14-22(2)20-24;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
GMIGEVLABVAPDI-UHFFFAOYSA-L |
规范 SMILES |
CC1=C[N+](=CC=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


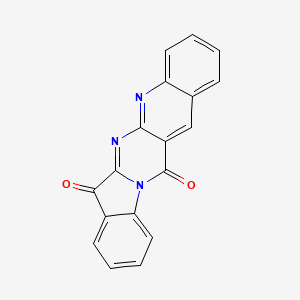
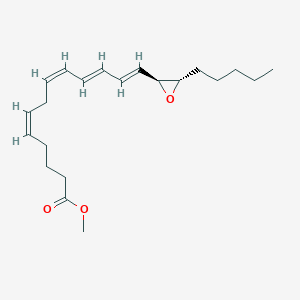
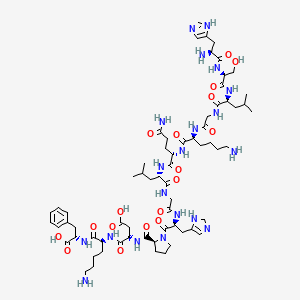
![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)



![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
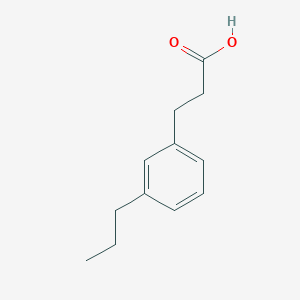

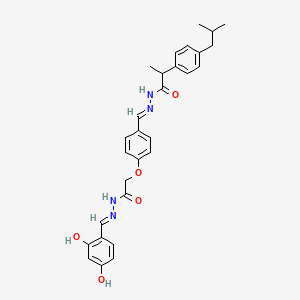
![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)
